molecular formula C12H13N3O3S B2882322 N-allyl-2-(1,3-benzodioxol-5-ylcarbonyl)-1-hydrazinecarbothioamide CAS No. 52190-79-1

N-allyl-2-(1,3-benzodioxol-5-ylcarbonyl)-1-hydrazinecarbothioamide

Cat. No. B2882322
CAS RN: 52190-79-1
M. Wt: 279.31
InChI Key: SXBAYIGUEDERDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-allyl-2-(1,3-benzodioxol-5-ylcarbonyl)-1-hydrazinecarbothioamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is commonly referred to as ABT-202 and belongs to the class of thiosemicarbazones. ABT-202 has been shown to exhibit potent antitumor activity in various preclinical models, making it a promising candidate for cancer treatment.

Scientific Research Applications

Spectroscopy and Electrochemistry

In spectroscopy and electrochemistry, the compound could be used to study electron transfer processes and the behavior of molecules under various energy states. This is important for developing new technologies in energy storage and conversion.

Each of these applications leverages the unique chemical properties of N-allyl-2-(1,3-benzodioxol-5-ylcarbonyl)-1-hydrazinecarbothioamide to advance scientific research in different fields. The compound’s potential to contribute to chiral chemistry, particularly in chiral recognition and asymmetric synthesis, is especially noteworthy . While the search results provided a general direction, further research and experimentation would be necessary to fully realize and implement these applications.

properties

IUPAC Name

1-(1,3-benzodioxole-5-carbonylamino)-3-prop-2-enylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3S/c1-2-5-13-12(19)15-14-11(16)8-3-4-9-10(6-8)18-7-17-9/h2-4,6H,1,5,7H2,(H,14,16)(H2,13,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXBAYIGUEDERDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=S)NNC(=O)C1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.